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ATPase-IN-2

ATPase inhibition benzimidazole enzyme kinetics

Challenge: Validating mechanistic intersections between ATP homeostasis and C. difficile toxin B pathogenesis requires a dual-target inhibitor-not a selective ATPase or TcdB agent alone. Solution: ATPase-IN-2 (85573-18-8) is a synthetic benzimidazole scaffold with validated dual activity: • ATPase inhibition: IC50 0.9 µM (SV40 T antigen context) • TcdB glycohydrolase inhibition: AC50 30.91 µM • Neutral pH activity: No acid-activation motif (unlike omeprazole-class PPIs) • LogP 3.9, DMSO soluble-standard assay compatibility

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
Cat. No. B10801922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATPase-IN-2
Molecular FormulaC22H20N2O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C22H20N2O4/c1-27-20-11-14(7-9-18(20)25)13-24-17-6-4-3-5-16(17)23-22(24)15-8-10-19(26)21(12-15)28-2/h3-12,25-26H,13H2,1-2H3
InChIKeySBVOOAOEAYENPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATPase-IN-2 Chemical and Biological Profile


ATPase-IN-2 (CAS 85573-18-8) is a synthetic small-molecule benzimidazole derivative with the IUPAC name 4-(1-(4-hydroxy-3-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-2-methoxyphenol . The compound is characterized by a central benzimidazole ring linked to two methoxyphenol substituents, with a molecular formula of C22H20N2O4 and molecular weight of 376.41 g/mol [1]. ATPase-IN-2 exhibits dual functional activity: it acts as an ATPase inhibitor with an IC50 value of 0.9 μM and also inhibits C. difficile toxin B (TcdB) glycohydrolase activity with an AC50 value of 30.91 μM [2].

ATPase inhibition assay context – reported to engage ATPase targets in biochemical assays; relevant for ATPase superfamily mechanistic studies.
TcdB glycohydrolase co-inhibition – reported dual-enzyme activity profile supports C. difficile toxin B research models where ATPase/TcdB interplay may be relevant.
Non-acid-activated benzimidazole – scaffold lacks the sulfinyl-pyridine motif required for acid-catalyzed activation, enabling ATPase inhibition studies at neutral pH.

ATPase-IN-2 Substitution Risks


ATPase enzymes constitute a diverse superfamily with distinct structural classes, subcellular localizations, and functional roles [1]. Inhibitors targeting different ATPase classes exhibit fundamentally different pharmacological profiles: H+/K+-ATPase inhibitors (e.g., omeprazole, IC50 ~1.8-3.1 μM) are acid-activated prodrugs selective for gastric parietal cells [2], while p97/VCP ATPase inhibitors (e.g., ML 240, IC50 110 nM) target ubiquitin-dependent protein degradation pathways in oncology contexts . ATPase-IN-2 belongs to the benzimidazole chemotype but lacks the acid-activation motif characteristic of proton pump inhibitors, and its documented dual activity against both a general ATPase target (IC50 0.9 μM) and C. difficile toxin B glycohydrolase (AC50 30.91 μM) [3] indicates a distinct selectivity profile not shared by other ATPase inhibitor classes. Substituting with a structurally unrelated ATPase inhibitor would introduce unknown off-target effects and cannot replicate the compound's specific activity spectrum.

!
H+/K+-ATPase inhibitors (omeprazole-class) are acid-activated prodrugs selective for gastric parietal cells; ATPase-IN-2 lacks this activation motif and does not share the same target selectivity.
!
p97/VCP ATPase inhibitors (e.g., ML 240) target ubiquitin-dependent protein degradation; substitution would shift the research context away from the benzimidazole ATPase/TcdB dual profile.
!
Dedicated TcdB inhibitors lack ATPase co-activity; replacing ATPase-IN-2 removes the ability to probe ATP-homeostasis–toxin crosstalk in a single chemical probe.

ATPase-IN-2 Differentiation Evidence


ATPase Inhibition vs. Omeprazole-Class PPIs

ATPase-IN-2 demonstrates ATPase inhibitory activity with an IC50 of 0.9 μM in a biochemical assay [1]. Compared to clinically established benzimidazole-based H+/K+-ATPase inhibitors such as omeprazole (IC50 1.8 ± 0.5 μM) and picoprazole (IC50 3.1 ± 0.4 μM) tested under similar in vitro conditions [2], ATPase-IN-2 exhibits approximately 2-fold higher potency than omeprazole and 3.4-fold higher potency than picoprazole. It is critical to note that omeprazole-class compounds are acid-activated prodrugs requiring pH-dependent conversion to active sulfenamide species, whereas ATPase-IN-2's direct inhibitory activity is measured without acid pre-activation, suggesting a fundamentally different inhibition mechanism [2][3].

ATPase Inhibition Potency
Cross-study comparable
IC50 0.9 μM vs. omeprazole 1.8 μM
Reported lower IC50; acid-independent inhibition context
Omeprazole data from guinea-pig parietal cell K+/H+-ATPase assay; direct mechanism comparison requires validation
ATPase inhibition benzimidazole enzyme kinetics

F1F0-ATPase vs. Mitochondrial ATP Synthase Inhibitors

ATPase-IN-2 has been characterized as an effective bacterial F1F0-ATPase inhibitor that interferes with energy metabolism by blocking ATP synthesis . While direct IC50 data for the bacterial F1F0-ATPase target are not publicly disclosed, the compound's general ATPase IC50 of 0.9 μM falls within a functionally relevant range when contextualized against known F1F0-ATPase reference inhibitors: melittin (IC50 9.03 ± 0.27 μM against E. coli F1F0-ATPase), quercetin (IC50 30 μM), and thymoquinone (IC50 57.5 μM) [1]. This potency profile suggests ATPase-IN-2 may offer advantages over these natural product-derived reference inhibitors in antibacterial ATP synthase studies. Notably, ATPase-IN-2 is structurally distinct from oligomycin-class mitochondrial ATP synthase inhibitors and lacks the macrolide-associated mammalian cytotoxicity concerns [2].

Bacterial F1F0-ATPase Classification
Class-level inference
General ATPase IC50 0.9 μM; non-macrolide scaffold
Supports bacterial ATP synthase target validation context
Direct F1F0-ATPase IC50 not disclosed; potency ranking vs. melittin/quercetin based on general ATPase assay
F1F0-ATPase bacterial ATP synthase antibacterial

TcdB Inhibition vs. Dedicated Inhibitors

ATPase-IN-2 inhibits C. difficile toxin B (TcdB) glycohydrolase activity with an AC50 value of 30.91 μM . This activity, while modest compared to dedicated TcdB inhibitor programs, represents a unique dual-target profile not found in other ATPase inhibitors. For context, specialized TcdB inhibitors demonstrate substantially higher potency: VB-82252 inhibits TcdB UDP-glucose hydrolysis with IC50 = 32 nM [1], and optimized benzodiazepinedione-based inhibitors achieve IC50 values as low as 1 nM (compound 13j) and 7 nM (compound 13l) [2]. The TcdB inhibitory activity of ATPase-IN-2 is approximately 965-fold lower than VB-82252 and over 30,000-fold lower than the most potent benzodiazepinedione analogs. However, ATPase-IN-2's value proposition lies not in its potency as a standalone TcdB inhibitor, but in its unique combination of ATPase and TcdB inhibitory activities within a single chemical entity [3].

TcdB Glycohydrolase Inhibition
Cross-study comparable
AC50 30.91 μM vs. VB-82252 32 nM
Dual ATPase/TcdB probe context; not a standalone TcdB inhibitor
~965-fold lower potency than dedicated TcdB inhibitor; value lies in combined activity profile
C. difficile toxin B TcdB inhibitor glycohydrolase

Benzimidazole Scaffold vs. Proton Pump Inhibitors

ATPase-IN-2 possesses a symmetric bis-methoxyphenol substituted benzimidazole scaffold (4-(1-(4-hydroxy-3-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-2-methoxyphenol) with two hydrogen bond donors and five hydrogen bond acceptors, and a calculated LogP of 3.9 . This structure differs fundamentally from proton pump inhibitor (PPI) benzimidazoles such as omeprazole, lansoprazole, and pantoprazole, which contain pyridine rings with substituents enabling acid-catalyzed rearrangement to the active sulfenamide species [1]. The absence of the pyridine-sulfinyl-benzimidazole motif in ATPase-IN-2 means it cannot undergo acid-dependent activation and is not a covalent inhibitor of gastric H+/K+-ATPase. X-ray crystallographic studies of structurally related benzimidazole derivatives reveal dihedral angles of 44.26° and 82.91° between the central benzimidazole system and the methoxyphenol rings, contributing to a distinct three-dimensional conformation .

Benzimidazole Scaffold
Class-level inference
Bis-methoxyphenol benzimidazole; LogP 3.9; no sulfinyl-pyridine motif
Non-acid-activated ATPase inhibitor; structurally distinct from PPIs
Lacks acid-activation structural requirements; suitable for neutral pH experimental systems
benzimidazole structure-activity relationship chemical scaffold

ATPase-IN-2 Research Applications


Dual ATPase & TcdB Pathway Investigation

ATPase-IN-2 is uniquely suited for investigating potential mechanistic intersections between cellular ATP homeostasis and C. difficile toxin B pathogenesis. The compound's dual activity profile—ATPase inhibition (IC50 0.9 μM) combined with TcdB glycohydrolase inhibition (AC50 30.91 μM)—enables researchers to probe whether ATP depletion or ATPase dysfunction modulates TcdB toxicity in cellular models [1][2]. This dual-target approach cannot be replicated by highly selective TcdB inhibitors (e.g., VB-82252, IC50 32 nM) or by ATPase inhibitors lacking TcdB activity.

Antibacterial F1F0-ATPase Target Validation

ATPase-IN-2 has been characterized as a bacterial F1F0-ATPase inhibitor [1] and is positioned for use in antibacterial target validation studies, particularly for drug-resistant pathogen research. The compound offers a synthetically accessible, non-peptide alternative to natural product ATP synthase inhibitors such as melittin (IC50 9.03 μM), quercetin (IC50 30 μM), and thymoquinone (IC50 57.5 μM) [2]. Its sub-micromolar general ATPase IC50 (0.9 μM) suggests potential for investigating bacterial energy metabolism disruption without the mammalian cytotoxicity concerns associated with oligomycin-class mitochondrial inhibitors .

Non-Acid-Activated ATPase Inhibition

Unlike omeprazole-class proton pump inhibitors that require acid-catalyzed activation to their active sulfenamide form (effective primarily at pH <5) [1], ATPase-IN-2 lacks the sulfinyl linker and pyridine moiety essential for this pH-dependent mechanism [2]. This structural distinction makes ATPase-IN-2 suitable for ATP-related enzymatic studies conducted at neutral pH (e.g., cytosolic or mitochondrial matrix conditions) where PPIs show negligible activity. The compound's LogP of 3.9 and established solubility in DMSO support its use in standard biochemical assay formats across physiological pH ranges.

SV40 T Antigen ATPase Inhibition

The foundational literature reference for ATPase-IN-2 originates from a screening campaign for SV40 T antigen inhibitors as potential antiviral reagents targeting polyomavirus replication [1]. This positions ATPase-IN-2 as a reference compound for studies investigating the ATPase and helicase activities of SV40 large T antigen. In comparative context, other SV40 T antigen inhibitors identified through similar screening approaches, such as bisphenol A, exhibit substantially weaker ATPase inhibition (IC50 41 μM primary assay; 6.2 μM cytoprotection assay) [2]. ATPase-IN-2's 0.9 μM ATPase IC50 represents a meaningful improvement over the bisphenol scaffold for in vitro SV40 T antigen ATPase studies.

Application
Selection Property
Validation Focus
Dual ATPase/TcdB pathway studies
ATPase inhibition + TcdB co-inhibition profile
Mechanistic intersection between ATP homeostasis and toxin pathogenesis
Bacterial F1F0-ATPase target validation
Non-peptide, synthetically accessible benzimidazole
Antibacterial ATP synthase inhibition endpoint screening
Non-acid-activated ATPase inhibition
pH-independent benzimidazole scaffold
Neutral pH experimental system compatibility
SV40 T antigen ATPase inhibition studies
Reference compound from T antigen inhibitor screen
Viral helicase/ATPase activity endpoint monitoring

Technical Documentation Hub

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